6-Chloro-3,8-dibromochromone
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Overview
Description
6-Chloro-3,8-dibromochromone is a chemical compound with the molecular formula C9H3Br2ClO2 and a molecular weight of 338.38 g/mol . It is a derivative of chromone, a naturally occurring compound found in various plants. The compound is characterized by the presence of chlorine and bromine atoms at specific positions on the chromone ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,8-dibromochromone typically involves the bromination and chlorination of chromone derivatives. One common method is the bromination of 6-chlorochromone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 8 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,8-dibromochromone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted chromone derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
6-Chloro-3,8-dibromochromone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3,8-dibromochromone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromochromone
- 3-Bromo-6-chloro-7-methylchromone
- 7-Chloro-3-formylchromone
Comparison
6-Chloro-3,8-dibromochromone is unique due to the specific positions of the chlorine and bromine atoms on the chromone ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H3Br2ClO2 |
---|---|
Molecular Weight |
338.38 g/mol |
IUPAC Name |
3,8-dibromo-6-chlorochromen-4-one |
InChI |
InChI=1S/C9H3Br2ClO2/c10-6-2-4(12)1-5-8(13)7(11)3-14-9(5)6/h1-3H |
InChI Key |
MNVFHWSPHOWZGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)Br)Br)Cl |
Origin of Product |
United States |
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